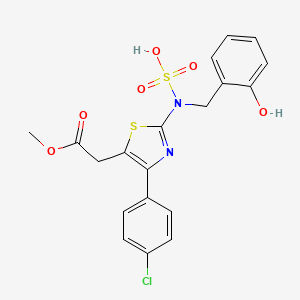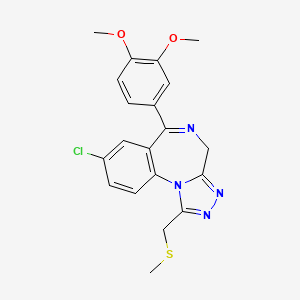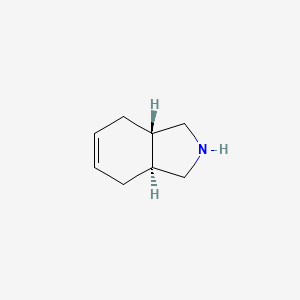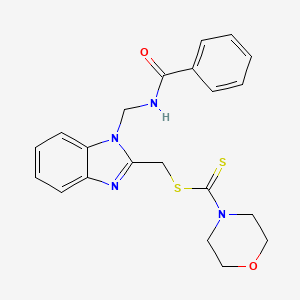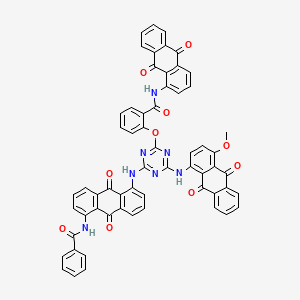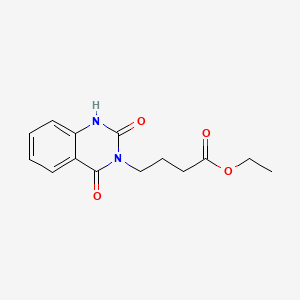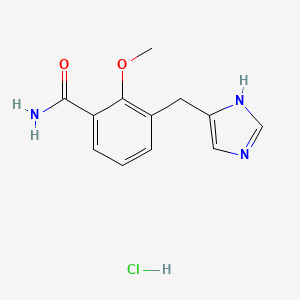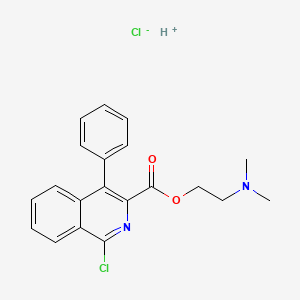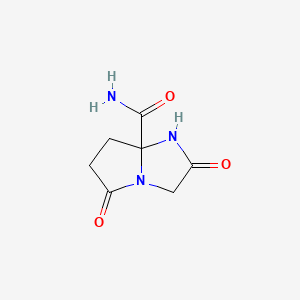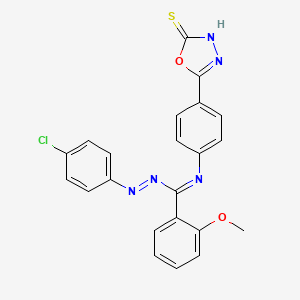
5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps. One common method starts with the preparation of the azo compound through the diazotization of 4-chloroaniline followed by coupling with 2-methoxybenzaldehyde. The resulting intermediate is then reacted with thiosemicarbazide to form the oxadiazole ring under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azo group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-((4-Bromophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(4-((4-Methylphenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
The uniqueness of 5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group can enhance its electron-withdrawing properties, affecting its interactions with other molecules.
Properties
CAS No. |
122352-07-2 |
|---|---|
Molecular Formula |
C22H16ClN5O2S |
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)imino-2-methoxy-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H16ClN5O2S/c1-29-19-5-3-2-4-18(19)20(26-25-17-12-8-15(23)9-13-17)24-16-10-6-14(7-11-16)21-27-28-22(31)30-21/h2-13H,1H3,(H,28,31) |
InChI Key |
NFNKEMFWOCOPMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




